1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea
CAS No.: 922849-05-6
Cat. No.: VC4796471
Molecular Formula: C14H12N4O
Molecular Weight: 252.277
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922849-05-6 |
---|---|
Molecular Formula | C14H12N4O |
Molecular Weight | 252.277 |
IUPAC Name | 1-(1H-indol-3-yl)-3-pyridin-3-ylurea |
Standard InChI | InChI=1S/C14H12N4O/c19-14(17-10-4-3-7-15-8-10)18-13-9-16-12-6-2-1-5-11(12)13/h1-9,16H,(H2,17,18,19) |
Standard InChI Key | NTIVLUJWPAJFPI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-(1H-Indol-3-yl)-3-(pyridin-3-yl)urea (C₁₄H₁₁N₄O) consists of an indole ring substituted at the 3-position and a pyridine ring at the 3′-position, connected by a urea bridge (-NH-C(=O)-NH-). The absence of N-methylation on the indole nitrogen distinguishes it from closely related compounds like SB-200646, which features a methyl group at the indole’s 1-position .
Table 1: Key Molecular Properties
The indole moiety contributes aromaticity and hydrogen-bonding capabilities, while the pyridine ring introduces basicity and potential for π-π interactions. The urea group serves as a hydrogen-bond donor/acceptor, critical for molecular recognition in biological systems .
Synthetic Methodologies
General Urea Formation Strategies
Synthesis of arylurea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For example, 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 899990-39-7) was synthesized via coupling of 1-methyl-1H-indol-3-amine with pyridin-3-ylmethyl isocyanate . Similarly, SB-200646 was prepared by reacting 1-methyl-1H-indol-5-amine with 3-pyridyl isocyanate .
Challenges in Unsubstituted Indole Urea Synthesis
The absence of N-methylation in 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea introduces synthetic challenges, as unprotected indoles are prone to oxidation and side reactions. A reported approach for analogous compounds involves using Boc-protected indole amines, followed by deprotection post-urea formation . For instance, the synthesis of 3-pyridyl-substituted quinazoline-2,4-diones required careful control of reaction conditions to avoid cyclization side products .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
While experimental data for the title compound is unavailable, related ureas provide benchmarks:
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¹H NMR: Indole protons typically resonate at δ 7.0–7.5 ppm, pyridine protons at δ 7.5–8.5 ppm, and urea NH signals at δ 8.0–9.0 ppm (broad) .
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Mass Spectrometry: ESI-MS of SB-200646 shows [M+H]⁺ at m/z 267.1, consistent with its molecular weight (266.30 g/mol) .
Solubility and Stability
Urea derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. Stability studies on SB-200646 indicate decomposition under acidic conditions due to urea hydrolysis .
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